molecular formula C22H24N8 B2798562 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415469-44-0

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2798562
CAS No.: 2415469-44-0
M. Wt: 400.49
InChI Key: BXVNWAYXPMHMLA-UHFFFAOYSA-N
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Description

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C22H24N8 and a molecular weight of 400.49. This compound features a unique structure that includes a pyrazole ring, a pyridazine ring, and a tetrahydroquinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by their integration into the final compound. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . The reaction conditions often require refluxing with stirring for several hours and subsequent purification via flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and its derivatives share a similar core structure and exhibit a wide range of pharmacological activities.

    Pyrazole Derivatives: These compounds, such as 3-methylpyrazole, are known for their biological activities and are often used in medicinal chemistry.

Uniqueness

What sets 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its combination of multiple heterocyclic rings, which enhances its reactivity and potential for diverse applications. This unique structure allows it to interact with a broader range of molecular targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-16-8-9-30(27-16)21-7-6-20(25-26-21)28-10-12-29(13-11-28)22-18(15-23)14-17-4-2-3-5-19(17)24-22/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVNWAYXPMHMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C5CCCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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